molecular formula C21H23N5O3S B6535662 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1040641-69-7

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6535662
CAS No.: 1040641-69-7
M. Wt: 425.5 g/mol
InChI Key: IOJDNEBNEYEOCK-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring substituted with an ethoxyphenyl group and a piperazinyl group bearing a pyridine-3-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where the ethoxyphenyl group is introduced onto the pyridazine ring.

    Attachment of the piperazinyl group: The piperazinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridine
  • 3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine

Uniqueness

3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and piperazine moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-2-29-18-7-5-17(6-8-18)20-9-10-21(24-23-20)25-12-14-26(15-13-25)30(27,28)19-4-3-11-22-16-19/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJDNEBNEYEOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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